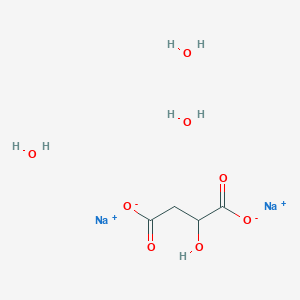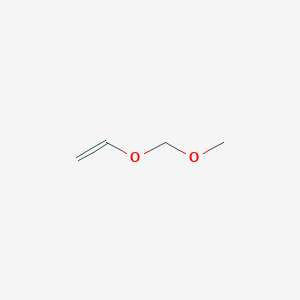
3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepines typically involves the condensation of o-phenylenediamine with a suitable diketone. For 3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, the specific synthetic route would involve:
Starting Materials: o-Phenylenediamine and a diketone with diethyl groups.
Reaction Conditions: Acidic or basic catalysts, appropriate solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of benzodiazepines often involves large-scale chemical reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert benzodiazepines to their corresponding amines.
Substitution: Various substitution reactions can occur on the benzene ring or the diazepine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
Benzodiazepines are studied for their unique chemical properties and potential modifications to enhance their activity or reduce side effects.
Biology
In biological research, benzodiazepines are used to study neurotransmitter interactions, receptor binding, and the effects on the central nervous system.
Medicine
Medically, benzodiazepines are used to treat anxiety, insomnia, seizures, and muscle spasms. They are also studied for their potential use in treating other neurological disorders.
Industry
In the pharmaceutical industry, benzodiazepines are important for the development of new therapeutic agents.
Mécanisme D'action
Benzodiazepines exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the central nervous system, resulting in sedation, anxiolysis, and muscle relaxation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione may have unique properties due to its specific diethyl substitution, potentially affecting its pharmacokinetics and pharmacodynamics compared to other benzodiazepines.
Propriétés
Numéro CAS |
62985-45-9 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
3,3-diethyl-1,5-dihydro-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(4-2)11(16)14-9-7-5-6-8-10(9)15-12(13)17/h5-8H,3-4H2,1-2H3,(H,14,16)(H,15,17) |
Clé InChI |
KASJUMQYJJXARX-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC2=CC=CC=C2NC1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol](/img/structure/B14491544.png)

![2-{Bis[(octan-2-yl)oxy]methoxy}octane](/img/structure/B14491554.png)





![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)

![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)


